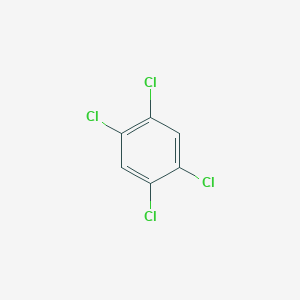
1,2,4,5-Tetrachlorobenzene
Cat. No. B031791
Key on ui cas rn:
95-94-3
M. Wt: 215.9 g/mol
InChI Key: JHBKHLUZVFWLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04345097
Procedure details


The presently employed technology to produce 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and 2,4,5-trichlorophenol (2,4,5-TCP) commercially involves the dechlorination of 1,2,4,5-tetrachlorobenzene with aqueous sodium hydroxide or anhydrous sodium hydroxide in the presence of alcohols under elevated temperatures and pressures to form 2,4,5-TCP according to the reaction: ##STR2## Under the conditions of alkalinity, temperature and pressure, this process produces between 1 to 100 parts per million of the highly toxic teratogen 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) according to the reaction: ##STR3##



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][C:3]=1Cl.[OH-:11].[Na+]>>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][C:3]=1[OH:11] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
[Compound]
|
Name
|
alcohols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)Cl)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

